4-[3-(Trifluoromethoxy)phenoxy]benzoic acid
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Overview
Description
4-[3-(Trifluoromethoxy)phenoxy]benzoic acid is an organic compound with the molecular formula C14H9F3O4. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxybenzoic acid structure.
Mechanism of Action
Target of Action
Benzoic acid derivatives are often involved in a variety of biological activities, including anti-inflammatory, antifungal, and antibacterial effects .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. The trifluoromethoxy group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Biochemical Pathways
Benzoic acid derivatives can interfere with the synthesis of essential metabolites in bacteria, leading to their antibacterial activity .
Pharmacokinetics
The trifluoromethoxy group can improve the metabolic stability of a compound, potentially enhancing its bioavailability .
Result of Action
Benzoic acid derivatives can have a variety of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds. For example, the compound’s solubility can affect its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-(trifluoromethoxy)phenol. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that utilize advanced technologies and equipment. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethoxy)phenoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[3-(Trifluoromethoxy)phenoxy]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[3-(Trifluoromethoxy)phenoxy]benzoic acid include:
4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: Similar structure but with the trifluoromethoxy group attached to a different position on the benzoic acid ring.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-2-11(8-12)20-10-6-4-9(5-7-10)13(18)19/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNNJYIDQHDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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